molecular formula C20H20N2O2S B11368904 2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11368904
M. Wt: 352.5 g/mol
InChI Key: ORMOBMRQCWUPSD-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or aromatic compounds.

Scientific Research Applications

2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to the presence of both a thiazole ring and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C20H20N2O2S/c1-14-7-9-16(10-8-14)20-22-17(13-25-20)11-21-19(23)12-24-18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

ORMOBMRQCWUPSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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